molecular formula C23H17NO7 B14111604 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B14111604
M. Wt: 419.4 g/mol
InChI Key: GEZPFNSIRWZKFO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with methoxyphenoxy and nitrophenylmethoxy groups

Preparation Methods

The synthesis of 3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step often involves the reaction of the chromenone intermediate with 4-methoxyphenol in the presence of a suitable catalyst.

    Attachment of the nitrophenylmethoxy group: This can be done by reacting the intermediate with 4-nitrobenzyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy and nitrophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Materials Science: Its unique chemical properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the chromenone core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one include:

The uniqueness of 3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one lies in its chromenone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H17NO7

Molecular Weight

419.4 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO7/c1-28-17-6-8-18(9-7-17)31-22-14-30-21-12-19(10-11-20(21)23(22)25)29-13-15-2-4-16(5-3-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

GEZPFNSIRWZKFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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